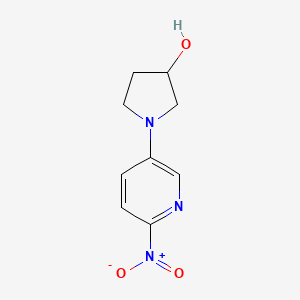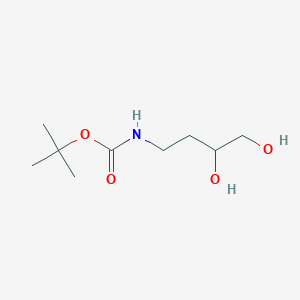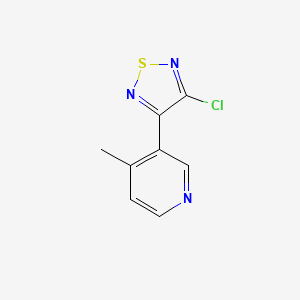
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is a chemical compound known for its unique structure and properties It belongs to the class of carbamic acid derivatives and features a phenyl ester group attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenyl ester group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to various biological effects. The phenyl ester group may enhance the compound’s ability to penetrate cell membranes, facilitating its action at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, ethyl ester
- Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, methyl ester
Uniqueness
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is unique due to its phenyl ester group, which imparts distinct chemical and physical properties compared to its ethyl and methyl ester counterparts
Propiedades
Número CAS |
87483-75-8 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
phenyl N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-10(15-11(14-8)18-2)16-12(17)19-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14,15,16,17) |
Clave InChI |
KJYKABTWCXRMTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8563226.png)
![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)
![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)








